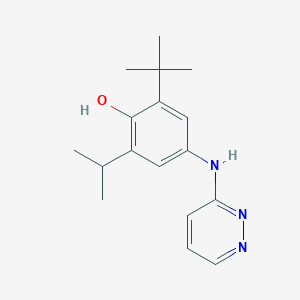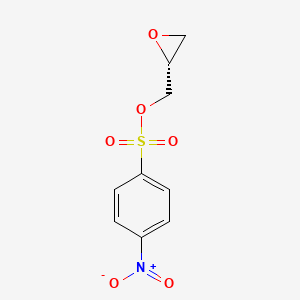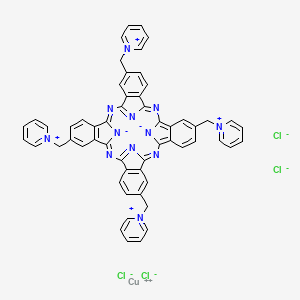![molecular formula C28H59Al14O74S8- B1142536 [2-methoxy-5-[7-[6-[(6-methyl-3,4,5-trisulfooxyoxan-2-yl)oxymethyl]-3,4,5-trisulfooxyoxan-2-yl]oxy-4-oxo-5-sulfooxychromen-2-yl]phenyl] hydrogen sulfate CAS No. 122312-55-4](/img/structure/B1142536.png)
[2-methoxy-5-[7-[6-[(6-methyl-3,4,5-trisulfooxyoxan-2-yl)oxymethyl]-3,4,5-trisulfooxyoxan-2-yl]oxy-4-oxo-5-sulfooxychromen-2-yl]phenyl] hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Dosmalfate est un agent cytoprotecteur de nature flavonoïde, principalement utilisé comme anti-ulcéreux non systémique. Il est connu pour sa capacité à former un complexe avec le substrat protéique de la pepsine ou la pepsine elle-même, protégeant ainsi la muqueuse gastro-intestinale .
Applications De Recherche Scientifique
Dosmalfate has a wide range of scientific research applications, including:
Safety and Hazards
Ranolazine is harmful if swallowed. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le Dosmalfate est synthétisé par une série de réactions chimiques impliquant des dérivés de flavonoïdes. La préparation de comprimés dispersibles de Dosmalfate implique le mélange de Dosmalfate avec de l'amidon, de la cellulose microcristalline, de la polyvinylpyrrolidone, du carboxyméthylcellulose sodique et de l'hydroxypropylcellulose. Le mélange est ensuite granulé, séché et comprimé en comprimés .
Méthodes de production industrielle
La production industrielle du Dosmalfate implique l'utilisation d'adjuvants pharmaceutiques tels que des charges, des liants, des désintégrateurs, des lubrifiants, des fluidifiants, des agents anti-agglomérants et des agents aromatiques et édulcorants. Ces composants sont mélangés, granulés, séchés et comprimés en comprimés afin d'améliorer le taux de désintégration et la capacité de dissolution du médicament .
Analyse Des Réactions Chimiques
Types de réactions
Le Dosmalfate subit diverses réactions chimiques, notamment :
Oxydation : Le Dosmalfate peut être oxydé dans des conditions spécifiques.
Réduction : Il peut également subir des réactions de réduction.
Substitution : Les réactions de substitution sont courantes, où les groupes fonctionnels du Dosmalfate sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants, les réducteurs et divers catalyseurs. Les conditions de ces réactions varient en fonction du produit souhaité et de la réaction spécifique réalisée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du Dosmalfate, qui peuvent avoir des propriétés pharmacologiques et des applications différentes .
Applications de la recherche scientifique
Le Dosmalfate a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé dans la synthèse de divers dérivés de flavonoïdes.
Biologie : Étudié pour ses effets sur les processus cellulaires et son potentiel en tant qu'agent cytoprotecteur.
Médecine : Utilisé dans le traitement des ulcères peptiques et d'autres troubles gastro-intestinaux.
Mécanisme d'action
Le Dosmalfate exerce ses effets en formant une barrière protectrice sur la muqueuse du tractus gastro-intestinal. Cette barrière empêche l'action de la pepsine sur la muqueuse, la protégeant ainsi des dommages. Le composé réduit également l'inflammation en diminuant l'infiltration des neutrophiles et les taux d'interleukine-1 bêta, et en augmentant la production de prostaglandines dans la muqueuse du côlon .
Mécanisme D'action
Dosmalfate exerts its effects by forming a protective barrier over the mucosal lining in the gastrointestinal tract. This barrier prevents the action of pepsin on the mucosa, thereby protecting it from damage. The compound also reduces inflammation by decreasing neutrophil infiltration and interleukin-1 beta levels, and by increasing prostaglandin production in the colon mucosa .
Comparaison Avec Des Composés Similaires
Composés similaires
Sucralfate : Un autre agent cytoprotecteur utilisé dans le traitement des ulcères peptiques.
Diosmine : Un flavonoïde ayant des propriétés protectrices similaires.
Rutine : Un autre flavonoïde ayant des propriétés antioxydantes et anti-inflammatoires.
Unicité du Dosmalfate
Le Dosmalfate est unique en sa capacité à former un complexe avec la pepsine, fournissant une barrière protectrice dans le tractus gastro-intestinal. Cette propriété le distingue des autres composés similaires, le rendant particulièrement efficace dans le traitement des ulcères peptiques et d'autres troubles gastro-intestinaux .
Propriétés
Numéro CAS |
122312-55-4 |
|---|---|
Formule moléculaire |
C28H59Al14O74S8- |
Poids moléculaire |
2214.0 g/mol |
Nom IUPAC |
tetradecaaluminum;[2-methoxy-5-[7-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4R,5S,6S)-6-methyl-3,4,5-trisulfonatooxyoxan-2-yl]oxymethyl]-3,4,5-trisulfonatooxyoxan-2-yl]oxy-4-oxo-5-sulfonatooxychromen-2-yl]phenyl] sulfate;pentatriacontahydroxide |
InChI |
InChI=1S/C28H32O39S8.14Al.35H2O/c1-10-21(62-70(36,37)38)23(64-72(42,43)44)25(66-74(48,49)50)27(56-10)55-9-19-22(63-71(39,40)41)24(65-73(45,46)47)26(67-75(51,52)53)28(59-19)57-12-6-17-20(18(7-12)61-69(33,34)35)13(29)8-15(58-17)11-3-4-14(54-2)16(5-11)60-68(30,31)32;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3-8,10,19,21-28H,9H2,1-2H3,(H,30,31,32)(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53);;;;;;;;;;;;;;;35*1H2/q;14*+3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-43/t10-,19+,21-,22+,23+,24-,25+,26+,27+,28+;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/m0................................................./s1 |
Clé InChI |
RIIQJLBJDMMSSK-RHFFRRHRSA-A |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=C3)OS(=O)(=O)[O-])C(=O)C=C(O4)C5=CC(=C(C=C5)OC)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3] |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=C3)OS(=O)(=O)O)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
SMILES canonique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=C3)OS(=O)(=O)[O-])C(=O)C=C(O4)C5=CC(=C(C=C5)OC)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3] |
Synonymes |
(Mu7-((diosmin heptasulfato)(7-)))tetracontahydroxytetradecaaluminum |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3AR,4R,6AS)-5-Benzyl-4-((S)-2,2-dimethyl-[1,3]dioxolan-4-YL)-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole](/img/structure/B1142454.png)
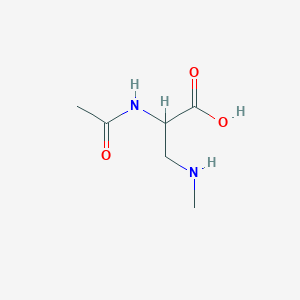
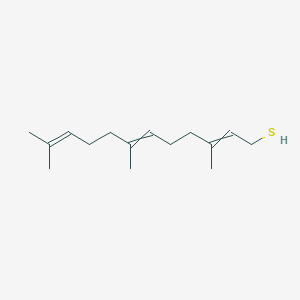
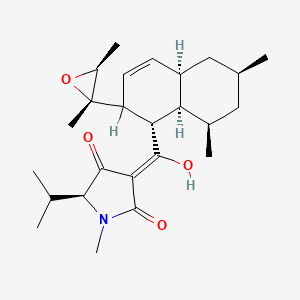
![N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline](/img/structure/B1142463.png)
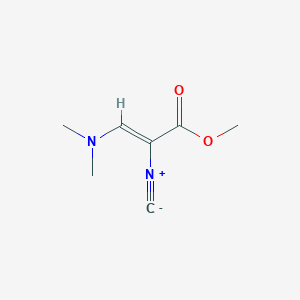
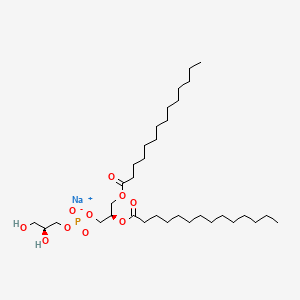
![4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate](/img/structure/B1142467.png)

